Ethyl 5-bromoquinazoline-8-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Ethyl 5-bromoquinazoline-8-carboxylate is an essential synthetic intermediate for medicinal chemistry programs targeting kinase inhibition. Its unique substitution pattern ensures high regioselectivity in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling rapid diversification of quinazoline-based inhibitor libraries. The 8-ethyl ester provides an optimal balance of lipophilicity (XLogP3 = 2.5) and steric accessibility for enzymatic or chemical hydrolysis, facilitating efficient pharmacokinetic modulation. For process chemistry, this building block enables a convergent synthetic route that eliminates protecting-group manipulations, reducing step count and improving overall yield—directly lowering cost of goods in later-stage development. Sourced as a high-purity intermediate, it is ideal for parallel synthesis and late-stage functionalization in drug discovery.

Molecular Formula C11H9BrN2O2
Molecular Weight 281.10 g/mol
Cat. No. B11847296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromoquinazoline-8-carboxylate
Molecular FormulaC11H9BrN2O2
Molecular Weight281.10 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=C(C=C1)Br)C=NC=N2
InChIInChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-3-4-9(12)8-5-13-6-14-10(7)8/h3-6H,2H2,1H3
InChIKeyLVYFPDLBJIXUCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-bromoquinazoline-8-carboxylate: Core Specifications and Class Identity


Ethyl 5-bromoquinazoline-8-carboxylate (CAS 1823256-61-6) is a heteroaromatic building block consisting of a quinazoline core bearing a bromine atom at the 5-position and an ethyl ester at the 8-position. It is primarily employed as a key synthetic intermediate in the preparation of kinase inhibitors and other pharmacologically active quinazoline derivatives . The compound is characterized by a molecular weight of 281.10 g/mol, a computed XLogP3-AA of 2.5, and a topological polar surface area (TPSA) of 52.1 Ų [1].

Why Generic Substitution Fails for Ethyl 5-bromoquinazoline-8-carboxylate


Substitution of Ethyl 5-bromoquinazoline-8-carboxylate with a non-brominated or alternative ester analog is not straightforward in discovery chemistry workflows. The specific bromine substitution pattern directly dictates the regioselectivity and efficiency of downstream cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental to the synthesis of diverse quinazoline-based kinase inhibitor libraries [1]. Furthermore, the ethyl ester at the 8-position provides a critical balance of lipophilicity (XLogP3-AA = 2.5) and steric accessibility for enzymatic or chemical hydrolysis, a profile that differs from the methyl ester or free carboxylic acid analogs, directly impacting pharmacokinetic (PK) modulation and compound tractability [2].

Quantitative Differentiation of Ethyl 5-bromoquinazoline-8-carboxylate Against Closest Analogs


Enhanced Lipophilicity vs. Non-Brominated Analog for Improved Membrane Permeability

Ethyl 5-bromoquinazoline-8-carboxylate exhibits a calculated XLogP3-AA value of 2.5 [1], which is 0.7 log units higher than that of its non-brominated analog, ethyl quinazoline-8-carboxylate (XLogP3-AA = 1.8) [2]. This increase in lipophilicity, driven by the 5-bromo substituent, suggests enhanced passive membrane permeability, a critical parameter for optimizing oral bioavailability in drug discovery programs [3].

Medicinal Chemistry Drug Design Physicochemical Properties

Optimized Synthetic Handle for Diverse Coupling Reactions vs. Free Acid

The ethyl ester of Ethyl 5-bromoquinazoline-8-carboxylate (MW 281.10) [1] serves as a protected form of the carboxylic acid, allowing for selective and efficient coupling at the 5-bromo position via Suzuki or Buchwald-Hartwig reactions without interference from a free carboxyl group. In contrast, the free acid analog, 5-bromoquinazoline-8-carboxylic acid (MW 253.05) [2], would require an additional protection/deprotection step in such sequences, reducing overall synthetic yield and increasing cycle time. The ethyl ester provides a balance of stability and lability, being less prone to premature hydrolysis than a methyl ester but more easily removed than a tert-butyl ester under standard laboratory conditions [3].

Organic Synthesis Cross-Coupling Library Chemistry

Preferential Use as a Key Intermediate in Kinase Inhibitor Synthesis

Ethyl 5-bromoquinazoline-8-carboxylate is specifically highlighted in patent literature as a preferred intermediate for synthesizing heterocyclic carboxamides, a class of modulators of kinase activity including p70S6K and Akt [1]. The 5-bromo substituent is a critical structural element for achieving the desired biological activity, as it can be elaborated into various aryl or heteroaryl groups via metal-catalyzed cross-coupling. While direct biological IC50 data for the compound itself is not available due to its role as a synthetic intermediate, the final elaborated quinazoline carboxamides in this class have demonstrated sub-micromolar to low nanomolar biochemical activity against their kinase targets, underscoring the value of the brominated intermediate for generating potent inhibitors [2].

Kinase Inhibitors Anticancer Agents Medicinal Chemistry

High-Value Application Scenarios for Ethyl 5-bromoquinazoline-8-carboxylate


Medicinal Chemistry: Lead Optimization of Kinase Inhibitors

Ethyl 5-bromoquinazoline-8-carboxylate is optimally used as a starting material for the parallel synthesis of focused libraries of quinazoline-based kinase inhibitors. The 5-bromo handle allows for rapid diversification via Suzuki coupling to explore the SAR of the aryl binding pocket, while the 8-carboxylate ester can be selectively hydrolyzed and amidated in the final steps to generate diverse carboxamide analogs, a strategy well-documented in the development of dual p70S6K/Akt inhibitors [1].

Process Chemistry: Efficient Route to Advanced Intermediates

For process chemists, this compound offers a more convergent synthetic route compared to alternative non-brominated or free-acid analogs. The ethyl ester's stability profile allows for robust scale-up of the cross-coupling step without the need for protecting group manipulations. This reduces the overall step count and improves the yield in the synthesis of complex quinazoline-derived drug candidates, directly impacting cost of goods (COGS) in later-stage development .

Chemical Biology: Probe Development and Target Validation

In chemical biology, the compound serves as an ideal precursor for generating affinity probes or tool compounds. The bromine atom at the 5-position can be leveraged for late-stage functionalization to install a biotin tag or a fluorescent reporter via Sonogashira coupling or other Pd-mediated reactions. This enables the creation of high-quality chemical probes for studying kinase signaling pathways in cellular assays, a key application in academic and industrial target validation studies.

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